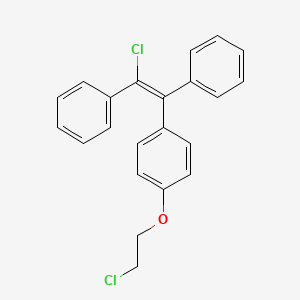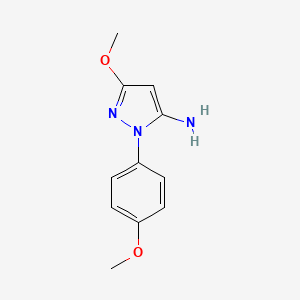
2-Ethoxyethyl Bromide-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl Bromide-D5 is a deuterated compound with the molecular formula C4H4D5BrO. It is a derivative of 2-Ethoxyethyl Bromide, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl Bromide-D5 can be synthesized through the reaction of 2-Ethoxyethanol with phosphorus tribromide. The process involves the following steps :
- In a three-necked flask, 2-Ethoxyethanol is added.
- Phosphorus tribromide is slowly added to the flask while maintaining a gentle reflux.
- The reaction mixture is then distilled to separate the desired product.
- The crude product is dried over calcium chloride and further purified through fractional distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation columns to ensure high yield and purity. Safety measures are strictly adhered to due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl Bromide-D5 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and sodium azide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium ethoxide yields 2-Ethoxyethyl ether.
Elimination Reactions: The major product is typically an alkene, such as ethoxyethylene.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl Bromide-D5 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique isotopic compositions.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl Bromide-D5 primarily involves its role as a reactant in nucleophilic substitution and elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect. This makes it a valuable tool in mechanistic studies and the development of new synthetic methodologies .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyethyl Bromide: The non-deuterated version of the compound.
2-Bromoethyl Ethyl Ether: Similar in structure but with different substituents.
2-Ethoxyethyl Chloride: Similar compound with chlorine instead of bromine.
Uniqueness
2-Ethoxyethyl Bromide-D5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms can provide insights into reaction mechanisms and pathways that are not easily accessible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C4H9BrO |
|---|---|
Peso molecular |
158.05 g/mol |
Nombre IUPAC |
1-(2-bromoethoxy)-1,1,2,2,2-pentadeuterioethane |
InChI |
InChI=1S/C4H9BrO/c1-2-6-4-3-5/h2-4H2,1H3/i1D3,2D2 |
Clave InChI |
MMYKTRPLXXWLBC-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OCCBr |
SMILES canónico |
CCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


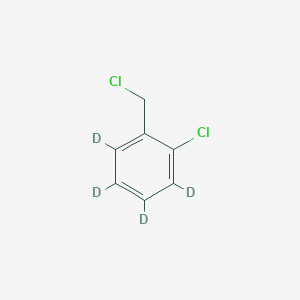
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)

![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)

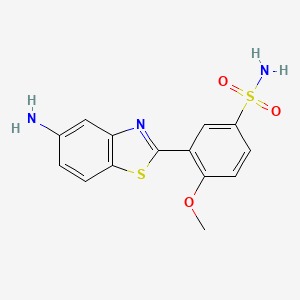
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
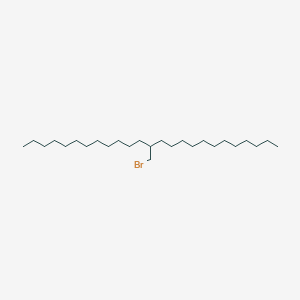
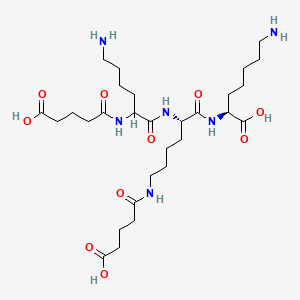
![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
